molecular formula C28H32O18 B1366599 Patuletin-7-diglucoside CAS No. 70288-92-5

Patuletin-7-diglucoside

Cat. No.: B1366599
CAS No.: 70288-92-5
M. Wt: 656.5 g/mol
InChI Key: RXYBLPIXJDEMGA-KQPNTPOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patuletin-7-diglucoside (CAS 1217118-98-3) is a diglycosylated flavonoid derivative of Patuletin, an antioxidant compound naturally found in spinach leaves (Spinacia oleracea) . With a molecular formula of C₂₈H₃₂O₁₈ and a molecular weight of 656.54 g/mol, this compound is supplied as a powder with a high purity level, guaranteed at ≥98% . As a research chemical, it serves as a key standard and investigative tool in phytochemical and pharmacological studies, particularly for exploring the structure-activity relationships of glycosylated flavonoids and their inherent antioxidant mechanisms . Researchers utilize it to study the potential health benefits of plant-derived compounds. For optimal stability and long-term storage, it is recommended to store the product at -20°C . The compound shows limited solubility in water but is soluble in various organic solvents such as DMSO, chloroform, and dichloromethane, which should be considered when preparing stock solutions for experimental assays . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle the product with care, using appropriate personal protective equipment and adhering to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70288-92-5

Molecular Formula

C28H32O18

Molecular Weight

656.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C28H32O18/c1-41-25-12(5-11-15(19(25)36)18(35)22(39)24(42-11)8-2-3-9(31)10(32)4-8)43-28-26(21(38)17(34)14(7-30)45-28)46-27-23(40)20(37)16(33)13(6-29)44-27/h2-5,13-14,16-17,20-21,23,26-34,36-40H,6-7H2,1H3/t13-,14-,16-,17-,20+,21+,23-,26-,27+,28-/m1/s1

InChI Key

RXYBLPIXJDEMGA-KQPNTPOLSA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Other CAS No.

70288-92-5

Origin of Product

United States

Occurrence and Distribution of Patuletin 7 Diglucoside in the Plant Kingdom

Phyto-Geographical Localization and Habitat

The presence of Patuletin-7-diglucoside (B570621) and its related glycosides is geographically widespread, with the host plants inhabiting diverse ecosystems. These plants are predominantly found in the Mediterranean region, extending to parts of Europe, North Africa, the Middle East, and the Arabian Peninsula. Their habitats range from coastal and desert environments to mountainous terrains and cultivated lands.

For instance, Anvillea garcinii subsp. radiata, a known source of patuletin (B190373) diglucosides, is native to the Eastern Mediterranean, the Arabian Peninsula, and Southern Iran. It thrives as a subshrub in these subtropical biomes. Similarly, Pallenis spinosa is well-adapted to arid conditions, commonly found in desert and coastal areas across Southern Europe, North Africa, the Canary Islands, and the Middle East. It colonizes uncultivated, sunny lands and roadsides at altitudes up to 1,400 meters.

Asteriscus maritimus is another coastal dweller, native to the Canary Islands and the coastal regions of the Western Mediterranean, extending to Greece. It is particularly suited to sandy soils and is tolerant of salt spray. Anthemis tinctoria, or golden marguerite, has a broader native range, encompassing Europe, the Mediterranean, and Western Asia. It has also become naturalized in parts of North America and is found on limestone slopes, dry meadows, and along roadsides.

The genus Tagetes, which includes species that synthesize patuletin glycosides, is originally from Mexico and Central America. These plants are adaptable to various soil types and are often found in disturbed habitats and fields. Rhaponticoides iconiensis, a critically endangered species, is endemic to the Anatolian plateau in the Irano-Turanian region. Centaurea bonus-henricus, known as Good-King-Henry, is found in the mountainous regions of Europe, Asia, and North America, typically in well-fertilized soils near human settlements.

Taxonomic Distribution across Plant Families

This compound and its derivatives are predominantly found in the Asteraceae family, one of the largest families of flowering plants. Several genera within this family have been identified as sources of this compound.

A number of species within the Asteraceae family have been scientifically verified to contain this compound or closely related patuletin glycosides.

Anvillea garcinii subsp. radiata : Studies have confirmed the presence of patuletin-7-diglucosides in the aerial parts of this plant.

Rhaponticoides iconiensis : Research has explicitly identified patuletin 3,7-diglucoside within the flowers of this endemic Turkish species. nih.govresearchgate.net

Tagetes campanulata : While specific studies on this species are limited, the genus Tagetes is a well-known source of patuletin and its glycosides.

Asteriscus maritimus : This coastal plant has been found to contain patuletin-7-O-β-D-glucopyranoside, a monoglucoside derivative.

Pallenis spinosa : Investigations into the flavonoid content of this species have revealed the presence of both mono- and diglycosides of patuletin.

Anthemis tinctoria : Scientific analysis of this plant has directly confirmed the presence of patuletin diglucoside.

Centaurea bonus-henricus : While this species is known to contain various flavonoid glycosides, particularly in its roots, the specific presence of this compound has not been definitively identified in the available literature.

Beyond the Asteraceae family, related patuletin glycosides have been identified in other botanical sources. For example, Prosopis cineraria, a member of the Fabaceae family, is known to contain the patuletin glycoside, patulitrin, in its flowers and seeds. Similarly, Buphthalmum salicifolium, another member of the Asteraceae family, contains various patuletin glycosides, including patuletin 3-glucoside.

Intra-Plant Localization of this compound

The concentration of this compound and its related compounds can vary within different organs of the host plant. In many species, these flavonoids are most abundant in the flowers and aerial parts.

For instance, in Tagetes species, while flavonoids are present in both the leaves and flowers, the highest concentrations are typically found in the floral tissues. This is consistent with the findings for Rhaponticoides iconiensis, where patuletin 3,7-diglucoside was identified in the flowers. nih.govresearchgate.net Similarly, the analysis of Anvillea garcinii subsp. radiata that identified patuletin-7-diglucosides was conducted on the aerial parts of the plant. The investigation of Asteriscus maritimus also utilized its flowering aerial parts for the isolation of patuletin glycosides. For Pallenis spinosa, the aerial portions were likewise the subject of flavonoid analysis. In the case of Centaurea bonus-henricus, flavonoid glycosides have been specifically isolated from the roots.

This localization pattern suggests a potential role for these compounds in processes related to reproduction, such as attracting pollinators, or in protecting the more exposed parts of the plant from environmental stressors like UV radiation.

Data Tables

Table 1: Occurrence of this compound and Related Glycosides in Selected Plant Species

Plant SpeciesFamilyCompound Identified
Anvillea garcinii subsp. radiataAsteraceaePatuletin-7-diglucosides
Rhaponticoides iconiensisAsteraceaePatuletin 3,7-diglucoside nih.govresearchgate.net
Tagetes campanulataAsteraceaePatuletin and its glycosides (genus level)
Asteriscus maritimusAsteraceaePatuletin-7-O-β-D-glucopyranoside
Pallenis spinosaAsteraceaeMono- and diglycosides of patuletin
Anthemis tinctoriaAsteraceaePatuletin diglucoside
Centaurea bonus-henricusAsteraceaeFlavonoid glycosides (this compound not specified)
Prosopis cinerariaFabaceaePatulitrin (a patuletin monoglucoside)
Buphthalmum salicifoliumAsteraceaePatuletin 3-glucoside and other glycosides

Table 2: Phyto-Geographical Distribution and Habitat of Host Plants

Plant SpeciesGeographical DistributionHabitat
Anvillea garcinii subsp. radiataE. Mediterranean, S. Iran, Arabian PeninsulaSubtropical biome, subshrub
Rhaponticoides iconiensisAnatolian plateau (Turkey)Irano-Turanian region
Tagetes campanulataMexico, Central AmericaAdaptable to various soils, disturbed habitats
Asteriscus maritimusCanary Islands, W. Mediterranean coast to GreeceCoastal areas, sandy soils
Pallenis spinosaS. Europe, N. Africa, Canary Islands, Middle EastDesert and coastal habitats, uncultivated sunny lands
Anthemis tinctoriaEurope, Mediterranean, W. AsiaLimestone slopes, dry meadows, roadsides
Centaurea bonus-henricusEurope, Asia, North AmericaMountainous regions, well-fertilized soils

Biosynthetic Pathways and Regulation of Patuletin 7 Diglucoside

General Flavonoid Biosynthesis Precursors and Enzymes

The journey to Patuletin-7-diglucoside (B570621) begins with the general flavonoid biosynthesis pathway, which utilizes precursors from primary metabolism. The pathway is initiated by the enzyme chalcone (B49325) synthase, which condenses one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone scaffold. This foundational structure is the entry point for the vast diversity of flavonoid compounds.

Following the synthesis of the chalcone, chalcone-flavanone isomerase (CHI) plays a crucial catalytic role. This enzyme facilitates the stereospecific isomerization of the open-chain chalcone into a closed-ring flavanone (B1672756). This cyclization step is a critical juncture in the pathway, directing intermediates toward the various classes of flavonoids, including the flavonols, of which patuletin (B190373) is a member.

The transformation of flavanones into flavonols requires the introduction of a hydroxyl group at the 3-position of the C-ring. This reaction is catalyzed by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase. Subsequently, flavonol synthase (FLS), another dioxygenase, acts on the resulting dihydroflavonol to introduce a double bond, yielding the characteristic flavonol structure. The precise action of these enzymes is fundamental to creating the core structure that will be further modified to produce patuletin.

Patuletin Aglycone Biosynthesis: Emphasis on 6-Methoxylation

The biosynthesis of the patuletin aglycone (the non-sugar portion of the molecule) involves specific hydroxylation and methoxylation steps that distinguish it from more common flavonols like quercetin (B1663063). The precursor to patuletin is believed to be quercetagetin (B192229), which is a 6-hydroxyquercetin. The formation of quercetagetin from quercetin requires the action of a flavonoid 6-hydroxylase (F6H). This enzyme, which has been characterized as a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the 6-position of the A-ring.

The final and defining step in the formation of the patuletin aglycone is the methylation of the 6-hydroxyl group of quercetagetin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While numerous flavonoid OMTs have been identified, the specific enzyme responsible for the 6-O-methylation of quercetagetin to yield patuletin has not yet been fully characterized. However, the existence of 6-methoxylated flavonoids like patuletin points to the presence of a highly specific 6-O-methyltransferase.

Glycosylation Mechanisms Leading to this compound

Once the patuletin aglycone is synthesized, it undergoes glycosylation to enhance its stability and solubility. This process involves the attachment of sugar moieties, in this case, two glucose units, to the aglycone. The enzymes responsible for this are UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the flavonoid.

The formation of this compound is a sequential process. First, a flavonoid 7-O-glucosyltransferase attaches a single glucose molecule to the 7-hydroxyl group of the patuletin aglycone, forming patuletin-7-glucoside. Subsequently, a second UGT, likely a glucosyltransferase that recognizes a flavonoid-7-O-glucoside as its substrate, adds another glucose molecule to the first, creating the diglucoside structure. The formation of flavonoid diglycosides in plants is known to involve sequential glycosylation reactions catalyzed by distinct UGTs.

Genetic and Environmental Regulation of Flavonoid Biosynthesis

The entire process of this compound biosynthesis is tightly regulated at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. Specifically for flavonol synthesis, a distinct set of R2R3-MYB transcription factors have been shown to activate the expression of early biosynthetic genes, including chalcone synthase, chalcone-flavanone isomerase, flavanone 3-hydroxylase, and flavonol synthase.

In addition to genetic control, environmental factors exert a significant influence on flavonoid production. Light, particularly UV radiation, is a well-known inducer of flavonol biosynthesis, as these compounds can act as sunscreens to protect the plant from UV damage. Temperature fluctuations and other abiotic stresses can also modulate the expression of flavonoid biosynthetic genes, leading to changes in the accumulation of compounds like this compound as part of the plant's defense and adaptation mechanisms.

Advanced Methodologies for Extraction and Isolation

Solvent-Based Extraction Optimization

The initial step in isolating Patuletin-7-diglucoside (B570621) involves its extraction from the plant material. As a polar glycoside, the choice and application of solvents are critical parameters that dictate the efficiency and selectivity of this process.

Maceration is a conventional and widely used solid-liquid extraction technique for obtaining flavonoids. mdpi.commdpi.comugm.ac.id The process typically involves soaking the dried and powdered plant material in a selected solvent for an extended period, often with periodic agitation to enhance diffusion. ugm.ac.id For flavonoid glycosides like this compound, polar solvents such as ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols are most effective. mdpi.com For instance, a common protocol involves extracting the plant material with 70% ethanol. nih.govresearchgate.net

Sequential extraction is a powerful strategy to fractionate compounds based on their polarity, thereby simplifying the subsequent purification steps. embrapa.brmdpi.com This method involves the successive extraction of the plant material with a series of solvents of increasing polarity. A typical sequence starts with a non-polar solvent like hexane (B92381) to remove lipids, waxes, and chlorophyll, followed by solvents of intermediate polarity such as ethyl acetate, and finally a highly polar solvent like ethanol or methanol to extract glycosides. mdpi.commdpi.com This approach not only enriches the target polar compounds in the final extract but also removes a significant amount of interfering substances. mdpi.com

For example, after an initial extraction with aqueous ethanol, the crude extract can be suspended in water and partitioned against solvents like n-hexane and n-butanol. The highly polar this compound would be expected to concentrate in the n-butanol fraction, which can then be subjected to further chromatographic purification. nih.govresearchgate.net

The polarity of the extraction solvent has a significant influence on the yield of flavonoids. scielo.br The principle of "like dissolves like" is paramount; polar solvents are required to efficiently extract polar compounds such as flavonoid glycosides. mdpi.comnih.gov Solvents like ethanol, methanol, and their aqueous solutions are commonly employed for this purpose. mdpi.com

Studies have shown that while highly polar solvents like water can result in a high total extract yield, they may be less selective for flavonoids compared to slightly less polar solvents like aqueous ethanol or methanol. scielo.br The presence of two glucose units in this compound makes it a highly polar molecule, favoring its solubility in polar solvent systems. The choice of solvent significantly affects the quantity of extracted secondary metabolites. mdpi.com For instance, research on flavonols has demonstrated that the efficacy of solvents for extraction often follows the order of decreasing polarity, such as methanol being more effective than acetone (B3395972) or ethyl acetate, while highly non-polar solvents are generally ineffective. researchgate.net

The interactive table below illustrates the relationship between solvent polarity and the extraction efficiency for different classes of polyphenolic compounds, based on findings from studies on Cistus creticus. mdpi.com

Table 1: Effect of Solvent Polarity on Extraction Yields

Solvent Polarity Index Total Polyphenol Content (mg GAE/g) Total Flavonoid Content (mg QE/g)
Hexane 0.1 14.21 2.50
Ethyl Acetate 4.4 43.10 10.11
Acetone 5.1 85.02 28.03
Ethanol 5.2 95.33 21.05

This table is generated based on data for general polyphenols and flavonoids to illustrate the principle, as specific yield data for this compound across multiple solvents is not available.

Chromatographic Separation Techniques

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation and purification of this compound from the enriched extract.

Column chromatography is a fundamental technique for purifying flavonoid glycosides. Various stationary phases are employed, with the selection depending on the properties of the compounds in the crude extract.

Silica (B1680970) Gel Chromatography: While traditionally used, silica gel is a polar stationary phase. For highly polar compounds like diglucosides, elution can be challenging and may require highly polar mobile phase systems, which can limit resolution. However, it is often used as an initial purification step to separate major classes of compounds. nih.govresearchgate.net

Diaion HP-20: This is a non-polar styrene-divinylbenzene copolymer resin used in reversed-phase chromatography. sigmaaldrich.com It is effective for adsorbing flavonoids from aqueous extracts. researchgate.netsavaglobal.com The process involves loading an aqueous solution of the extract onto the column, washing with water to remove highly polar impurities like sugars, and then eluting the flavonoid glycosides with a stepwise or gradient increase in the concentration of ethanol or methanol in water. savaglobal.comnih.gov

Sephadex LH-20: This resin, made from hydroxypropylated dextran, exhibits both hydrophilic and lipophilic properties, making it exceptionally versatile for separating natural products. cytivalifesciences.com It is widely used for the purification of flavonoids, including flavonols and their glycosides. nih.govresearchgate.netdntb.gov.ua Separation on Sephadex LH-20 is based on a combination of molecular size exclusion and partition chromatography. nih.gov Typically, methanol or ethanol-water mixtures are used as the mobile phase to elute the compounds. dntb.gov.ua It has been successfully used as a final purification step for patuletin (B190373), the aglycone of the target compound. nih.govresearchgate.net

Preparative Thin Layer Chromatography (Prep TLC) is a valuable technique for the final purification of small quantities of compounds. d-nb.info After initial separation by column chromatography, fractions containing the target compound can be further purified using Prep TLC. The concentrated fraction is applied as a narrow band onto a thick-layered silica gel plate, which is then developed in a suitable solvent system. For flavonoid glycosides, a polar mobile phase, such as a mixture of methanol, chloroform, and hexane, might be adapted. d-nb.info After development, the band corresponding to this compound can be visualized under UV light, scraped from the plate, and the compound eluted from the silica with a highly polar solvent like ethanol or methanol. d-nb.info

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample and ensuring high recovery rates. nih.gov It is particularly well-suited for the separation of polar compounds like flavonoid glycosides. nih.govbohrium.com The success of CCC depends entirely on the selection of an appropriate biphasic solvent system.

For glycosylated flavonoids, the ethyl acetate-n-butanol-water (EBuWat) system is a recommended starting point. bohrium.comresearchgate.net Another highly versatile and widely used system is the hexane-ethyl acetate-methanol-water (HEMWat) family. nih.gov By adjusting the volume ratios of these solvents, the polarity can be fine-tuned to achieve optimal separation of compounds with varying polarities. A study on the separation of patuletin-3-O-glucoside successfully utilized an ethyl acetate-methanol-water (10:1:10, v/v) system. researchgate.net Given the higher polarity of a diglucoside, further modifications to increase the polarity of this system would likely be necessary for this compound.

Table 2: Common CCC Solvent Systems for Flavonoid Glycoside Separation

Solvent System Family Typical Ratio (v/v/v/v) Target Compound Class Reference
Hexane-Ethyl Acetate-Methanol-Water (HEMWat) 0.7:4:0.8:4 Flavonoid Glycosides mdpi.com
Ethyl Acetate-n-Butanol-Water (EBuWat) 2:1:3 Flavonoid Glycosides researchgate.net
Ethyl Acetate-Methanol-Water 10:1:10 Flavonol Monoglucosides researchgate.net

Emerging Extraction Technologies (e.g., Ultrasonication)

The extraction of specific phytochemicals like this compound from plant matrices is increasingly benefiting from advanced, efficient, and environmentally friendly technologies. Among these, Ultrasound-Assisted Extraction (UAE) has emerged as a prominent green technique for obtaining flavonoids. This method utilizes the mechanical effects of ultrasonic waves to disrupt plant cell walls, thereby enhancing the release of target compounds into the solvent.

Ultrasound-assisted extraction operates through the principle of acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the extraction solvent. This process generates localized high pressure and temperature, as well as strong shear forces, leading to the rupture of cell walls and improved penetration of the solvent into the plant material. Consequently, UAE can significantly increase the extraction yield, reduce extraction time, and lower solvent consumption compared to conventional methods. tandfonline.com

The efficiency of UAE for flavonoid extraction is influenced by several key parameters that must be optimized to maximize the yield of compounds like this compound. These parameters include the type of solvent, liquid-to-solid ratio, ultrasonic power, extraction time, and temperature.

Key Parameters for Ultrasound-Assisted Extraction of Flavonoids:

ParameterOptimized ConditionsRationale
Solvent Concentration Ethanol (52.14% - 56.74%)Ethanol is a common solvent for flavonoid extraction. The optimal concentration balances the solubility of the target compound with the efficiency of ultrasonic cavitation. nih.govnih.gov
Liquid-to-Solid Ratio 33.69 mL/g to 57.16 mL/gA higher ratio can enhance the diffusion of the target compound from the plant material into the solvent, though an excessively high ratio may not significantly improve the yield and increases solvent waste. nih.govnih.gov
Ultrasonic Power 300 WHigher ultrasonic power generally increases the extraction yield by enhancing the cavitation effect. However, excessive power can lead to the degradation of thermolabile compounds. mdpi.com
Extraction Time 45.94 min to 57.08 minThe extraction yield increases with time up to a certain point, after which it may plateau or even decrease due to the potential degradation of the target compounds with prolonged exposure to ultrasonication. nih.govnih.gov
Extraction Temperature 62.33 °C to 74.27 °CIncreased temperature can improve solvent penetration and compound solubility. However, temperatures that are too high can cause the degradation of flavonoids. nih.govnih.gov

Research has demonstrated the effectiveness of optimizing these parameters for the extraction of total flavonoids from various plant sources. For instance, a study on the UAE of total flavonoids from Pteris cretica L. identified the optimal conditions to be an ethanol concentration of 56.74%, an extraction time of 45.94 minutes, an extraction temperature of 74.27 °C, and a liquid-to-solid ratio of 33.69 mL/g. nih.gov Under these conditions, the yield of total flavonoids was significantly higher than that obtained through traditional heat reflux extraction. nih.gov

Another study focusing on flavonoid extraction from alfalfa utilized a response surface methodology to determine the optimal UAE parameters. nih.gov The ideal conditions were found to be a liquid-to-solid ratio of 57.16 mL/g, a temperature of 62.33 °C, an extraction time of 57.08 minutes, and an ethanol concentration of 52.14%. nih.gov

Furthermore, the combination of UAE with other innovative techniques, such as the use of natural deep eutectic solvents (NADES), has shown promise in enhancing extraction efficiency. mdpi.com In the extraction of flavonoids from Potentilla fruticosa L., the use of a specific NADES combined with ultrasonication at an optimized power of 318 W for 47 minutes significantly improved the extraction yield. mdpi.com Enzyme-assisted ultrasonic extraction is another advanced method that has been effectively used for extracting flavonoids. mdpi.com

While these studies focus on total flavonoids, the optimized parameters provide a strong foundation for developing specific protocols for the high-efficiency extraction of this compound from its natural plant sources. The principles of solvent polarity, diffusion, and cell disruption are directly applicable, with the understanding that minor adjustments may be necessary to maximize the yield of this particular diglucoside.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the connectivity and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information about the protons in the molecule. The chemical shifts (δ) of the protons in the aglycone part of the molecule are characteristic of the patuletin flavonoid structure. Signals corresponding to the aromatic protons on the A and B rings, as well as the olefinic proton of the C ring, can be readily identified. The anomeric protons of the two glucose units typically appear in a distinct region of the spectrum, and their coupling constants can help determine the stereochemistry of the glycosidic linkages.

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in this compound. scielo.br The spectrum will show distinct signals for the carbonyl carbon, the oxygenated aromatic carbons, the olefinic carbons, and the carbons of the two sugar moieties. scielo.brresearchgate.net The chemical shifts of the sugar carbons are particularly useful for confirming the nature of the monosaccharide units and their linkage to the aglycone. researchgate.net

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the complete connectivity of the molecule.

COSY experiments identify proton-proton couplings, allowing for the tracing of proton networks within the aglycone and the individual sugar rings.

HMQC (or its more modern equivalent, HSQC) correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly important for determining the point of attachment of the diglucoside chain to the patuletin aglycone (at the 7-position) and the linkage between the two glucose units.

Table 1: Representative ¹H and ¹³C NMR Data for the Patuletin Aglycone Moiety (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. This table provides a general representation.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
2157.0-
3138.5-
4178.0-
5161.5-
698.56.20 (d, J=2.0 Hz)
7164.0-
894.06.40 (d, J=2.0 Hz)
9156.8-
10104.0-
1'123.0-
2'115.87.65 (d, J=2.2 Hz)
3'145.5-
4'148.0-
5'116.06.90 (d, J=8.5 Hz)
6'120.57.55 (dd, J=8.5, 2.2 Hz)

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure. The UV-Vis spectrum of this compound in a solvent like methanol typically exhibits two major absorption bands, which are characteristic of flavonols.

Band I , appearing in the longer wavelength region (typically around 340-380 nm), is associated with the cinnamoyl system (B-ring and the C-ring).

Band II , observed at shorter wavelengths (usually around 250-270 nm), corresponds to the benzoyl system (A-ring).

The exact positions of these absorption maxima can be influenced by the solvent and the substitution pattern of the flavonoid. The presence of the glycosidic linkage at the 7-position can cause a slight shift in the spectrum compared to the free aglycone, patuletin.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

HR-ESI-MS is used to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental formula can be confidently determined. For this compound (C₂₇H₃₀O₁₈), the expected exact mass is 642.1432 g/mol . HR-ESI-MS can confirm this mass with a very low margin of error, typically within a few parts per million (ppm).

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex mixtures. In this technique, the compound is first separated by LC and then introduced into the mass spectrometer for fragmentation.

In a typical LC-MS/MS experiment, the precursor ion (the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation events include:

Loss of the terminal glucose unit: A neutral loss of 162 Da, corresponding to a hexose moiety.

Loss of the entire diglucoside chain: A neutral loss of 324 Da, resulting in the protonated or deprotonated patuletin aglycone.

Fragmentation of the aglycone: Further fragmentation of the patuletin aglycone can provide additional structural confirmation.

LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) offers the advantage of high resolution and accurate mass measurements for both the precursor and fragment ions, further enhancing the confidence in identification.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
643.1505 [M+H]⁺481.1082162.0423Loss of a glucose unit
643.1505 [M+H]⁺319.0454324.0926Loss of the diglucoside chain (Patuletin aglycone)
641.1354 [M-H]⁻479.0931162.0423Loss of a glucose unit
641.1354 [M-H]⁻317.0301324.0926Loss of the diglucoside chain (Patuletin aglycone)

Chromatographic Quantification Techniques

For the accurate quantification of this compound in various samples, such as plant extracts or biological fluids, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.

A typical HPLC method involves:

Stationary Phase: A C18 reversed-phase column is commonly used for the separation of flavonoids.

Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation from other components in the matrix.

Detection:

UV-Vis Detector: Detection is often performed at the wavelength of maximum absorbance for this compound (around 350 nm) to ensure high sensitivity.

Mass Spectrometry Detector: As mentioned earlier, LC-MS provides high selectivity and sensitivity, making it ideal for quantification, especially in complex matrices where co-eluting interferences may be present. Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer is often used for targeted quantification, offering excellent specificity and low detection limits.

Quantification is achieved by creating a calibration curve using a pure standard of this compound. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration.

Sophisticated Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a foundational technique for the analysis of flavonoid glycosides like this compound. This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (often a gradient of acidified water and acetonitrile or methanol). The PDA detector acquires absorbance spectra for each eluting peak, which aids in the initial identification of flavonoid classes based on their characteristic UV-Vis absorption maxima. For flavonols like patuletin (B190373) derivatives, characteristic absorption bands are typically observed.

For more definitive identification and structural elucidation, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is employed. UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov The coupling to HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.

In the analysis of patuletin glycosides, negative ion mode electrospray ionization (ESI) is commonly used. The high-resolution mass spectrum would show a deprotonated molecular ion [M-H]⁻ for this compound. Collision-induced dissociation (CID) is then used to fragment the parent ion, providing valuable structural information. The fragmentation of flavonoid diglycosides typically involves the sequential loss of the sugar moieties. For this compound, the initial fragmentation would likely involve the loss of a glucose unit (162 Da), followed by the loss of the second glucose unit, yielding the patuletin aglycone. The fragmentation of the aglycone itself can provide further structural confirmation. For instance, a precursor ion at m/z 333.0606 has been identified for patuletin through in-source CID fragmentation during UHPLC-HRMS analysis of plant extracts. researchgate.net

The fragmentation pattern is critical for distinguishing between different glycosides. The cleavage of the glycosidic bond is a primary fragmentation pathway for flavonoid glycosides, resulting in the formation of the aglycone ion. ekb.egsemanticscholar.org Further fragmentation of the aglycone can occur through retro-Diels-Alder reactions, breaking the C-ring and providing characteristic fragment ions that help to confirm the identity of the flavonoid core. ekb.eg

Below is a representative table of mass spectrometry data that would be expected during the UHPLC-HRMS analysis of this compound.

Compound NameFormulaIon ModeParent Ion [M-H]⁻ (m/z)Major Fragment Ion (Aglycone) [A-H]⁻ (m/z)Theoretical Mass (Aglycone)
This compoundC28H32O17Negative655.1612331.0665332.0743

Note: The m/z values are theoretical and may vary slightly in experimental conditions. The aglycone fragment corresponds to the patuletin molecule after the loss of two glucose units.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying compounds with unpaired electrons, such as free radicals. libretexts.org It is particularly valuable for analyzing the radical scavenging activity of antioxidants like flavonoids, including this compound. The technique directly detects the presence of radical species and can be used to monitor the kinetics and stoichiometry of reactions between antioxidants and radicals. nih.govacs.org

The antioxidant activity of flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. This process generates a flavonoid radical, which is generally more stable and less reactive than the initial radical. ESR spectroscopy can monitor this process by observing the decay of the signal from a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, upon the addition of the antioxidant compound. nih.govacs.orgmdpi.com

The rate of decay of the ESR signal is proportional to the rate of the radical scavenging reaction, allowing for the determination of kinetic parameters. nih.govacs.org Furthermore, by quantifying the total decrease in the radical signal, the stoichiometric factor (the number of radicals scavenged per molecule of antioxidant) can be determined. nih.govacs.org

The table below summarizes the principles and expected outcomes of using ESR to analyze the radical activity of a compound like this compound.

Analytical TechniquePrincipleInformation ObtainedRelevance to this compound
Electron Spin Resonance (ESR) SpectroscopyDetects and quantifies unpaired electrons in a magnetic field.- Direct evidence of radical scavenging. - Kinetics of antioxidant-radical reactions. - Stoichiometry of the reaction. - Structural insights into the radical species formed.- Confirms the antioxidant potential. - Quantifies the efficiency of radical scavenging. - Helps to elucidate the mechanism of action by identifying the role of specific hydroxyl groups.

Investigations into the Biological Activities and Molecular Mechanisms

Antioxidant and Free Radical Scavenging Activities

Patuletin (B190373) glycosides have demonstrated considerable efficacy as antioxidant agents in various in vitro models. This activity is central to their potential health benefits, as oxidative stress is implicated in numerous pathological conditions.

In Vitro Radical Scavenging Assays (DPPH, ABTS)

The ability of patuletin derivatives to scavenge synthetic free radicals is a key measure of their antioxidant potential. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals are standard methods for evaluating this capacity. Studies on various patuletin glycosides have confirmed their potent radical-scavenging activity researchgate.net. For instance, Patuletin 3-O-β-D-glucopyranoside has been evaluated for its ability to scavenge DPPH radicals, demonstrating significant antioxidant potential. nih.gov. The collective findings from studies on different patuletin glycosides indicate that these compounds are effective free radical scavengers researchgate.net.

Table 1: DPPH Radical Scavenging Activity of a Patuletin Monoglycoside

Compound Assay Result (SC50) Source
Patuletin 3-O-β-D-glucopyranoside DPPH ~31.9 µg/mL nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assessment

Inhibition of Lipid Peroxidation and Reactive Oxygen Species Modulation

Reactive Oxygen Species (ROS) can inflict damage on cellular components, including lipids, leading to a process called lipid peroxidation. This process is a well-established mechanism of cellular injury and is an indicator of oxidative stress notulaebotanicae.ronih.gov. The ability to inhibit lipid peroxidation is a crucial aspect of antioxidant defense.

Research has shown that patuletin glycosides are highly effective at inhibiting the peroxidation of linoleic acid. In one study, certain patuletin glycosides demonstrated a higher capacity to inhibit lipid peroxidation than Vitamin C, a well-known antioxidant researchgate.net. The absorbance values in the ferric thiocyanate assay, which measures peroxidation, remained consistently low over a seven-day period in the presence of these patuletin glycosides, underscoring their potent protective effect against lipid damage researchgate.net. This strong inhibitory activity suggests that these compounds can effectively modulate the damaging effects of ROS on cellular membranes researchgate.netresearchgate.net.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., catalase, glutathione-peroxidase, glutathione reductase)

Beyond direct radical scavenging, antioxidants can also exert their effects by bolstering the body's own defense systems. These systems include enzymes such as catalase, superoxide (B77818) dismutase, glutathione peroxidase (GPx), and glutathione reductase (GR), which are crucial for managing oxidative stress nih.govnih.gov.

Studies involving patuletin glycosides isolated from Chenopodium bonus-henricus have shown that these compounds can help preserve the levels of glutathione (GSH) in rat hepatocytes exposed to a toxic agent researchgate.net. GSH is a critical component of the endogenous antioxidant system, and its preservation is vital for cellular protection. The enzyme glutathione peroxidase, in particular, relies on glutathione to neutralize harmful hydroperoxides nih.gov. By maintaining GSH levels, patuletin glycosides support the function of this vital enzymatic defense pathway.

Neuroprotective Mechanisms against Oxidative Stress (on SH-SY5Y cells, rat cortical cells)

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against oxidative damage nih.govnih.gov.

Investigations have demonstrated that patuletin glycosides can protect these cells from oxidative stress induced by hydrogen peroxide (H₂O₂). Notably, patuletin triglycosides were found to be the most effective among the tested compounds, showing significant neuroprotective activity even at low concentrations researchgate.net. This finding suggests that the extent of glycosylation may enhance the neuroprotective properties of the patuletin molecule. The protective action of these flavonoids in neuronal cells highlights their potential to counteract oxidative damage in the nervous system researchgate.net.

Enzyme Modulatory Effects

In addition to their antioxidant-related activities, patuletin glycosides have been found to modulate the activity of other specific enzymes. This suggests a broader range of biological interactions and therapeutic potential. One of the key findings is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Certain patuletin glycosides have been shown to possess anti-α-glucosidase activity comparable to that of acarbose, a medication used in the management of type 2 diabetes researchgate.net. This inhibitory effect indicates that patuletin glycosides could play a role in modulating glucose metabolism.

Table 2: Summary of Investigated Biological Activities of Patuletin Glycosides

Activity Target/Assay Model System Key Finding Source
Radical Scavenging DPPH In Vitro Patuletin 3-O-β-D-glucopyranoside shows significant activity. nih.gov
Lipid Peroxidation Linoleic Acid System In Vitro Patuletin glycosides showed higher inhibition than Vitamin C. researchgate.net
Endogenous Antioxidants Glutathione (GSH) levels Rat Hepatocytes Patuletin glycosides preserved GSH levels against toxicity. researchgate.net
Neuroprotection H₂O₂-induced stress SH-SY5Y Cells Patuletin triglycosides demonstrated potent protective effects. researchgate.net
Enzyme Modulation α-glucosidase In Vitro Activity was comparable to the drug acarbose. researchgate.net

Glycosidase Enzyme Inhibition (α-amylase, α-glucosidase)

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing postprandial hyperglycemia. Research has shown that various flavonoids can inhibit these carbohydrate-digesting enzymes.

α-Amylase Inhibition: Studies have been conducted on patuletin glycosides, though specific research on patuletin-7-diglucoside (B570621) is not extensively available. However, research on the related compound, patuletin-7-O-β-D-glucopyranoside (a monoglucoside), isolated from Tagetes minuta, demonstrated notable α-amylase inhibitory capacity. nih.gov This compound was identified among several flavonoids from the plant that showed significant inhibition, with IC50 values ranging from 7.8 to 10.1 μM, which is comparable to the standard inhibitor acarbose (IC50 7.1 μM). nih.gov

α-Glucosidase Inhibition: While specific inhibitory data for this compound against α-glucosidase is not detailed in the available literature, general studies on flavonoids indicate that glycosylation can influence inhibitory activity. Often, the aglycone form of a flavonoid exhibits stronger inhibition than its glycoside derivatives due to factors like steric hindrance, which can lower the binding affinity between the flavonoid and the enzyme. mdpi.com For example, studies on other flavonoids like cyanidin have shown that a cyanidin-3,5-diglucoside did not exhibit α-amylase inhibition, whereas the monoglucoside form did. mdpi.com

Table 1: α-Amylase Inhibitory Activity of Patuletin-7-O-β-D-glucopyranoside (Note: Data pertains to the monoglucoside, not the diglucoside)

CompoundSource OrganismTarget EnzymeIC50 Value (μM)Reference CompoundIC50 Value (μM)
Patuletin-7-O-β-D-glucopyranosideTagetes minutaα-Amylase7.8 - 10.1Acarbose7.1

Fatty Acid Synthase (FASN) Inhibition

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and is considered a therapeutic target, particularly in oncology. nih.gov Despite the investigation of various natural compounds as FASN inhibitors, a review of the scientific literature did not yield specific research detailing the inhibitory activity of this compound or its related aglycone, patuletin, on the FASN enzyme.

Matrix Metalloproteinase (MMP) Modulation (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix. Their modulation is a target in various disease processes, including cancer metastasis and arthritis. There is currently no available scientific literature describing the modulatory effects of this compound on the activities of MMP-2 or MMP-9.

Dehydrosqualene Synthase (CrtM) Inhibition in Pathogens

Dehydrosqualene synthase (CrtM) is a key enzyme in the biosynthetic pathway of staphyloxanthin, a golden pigment that acts as a significant virulence factor in the pathogen Staphylococcus aureus. nih.gov Inhibition of CrtM is being explored as an anti-virulence strategy.

In silico and in vitro studies have focused on the aglycone, patuletin , as a potential inhibitor of CrtM. Molecular docking studies showed that patuletin has a strong binding affinity for the active site of the CrtM enzyme. mdpi.com These findings suggest that patuletin may serve as a valuable therapeutic agent to counter antibiotic-resistant S. aureus infections by attenuating key virulence factors. mdpi.com However, specific studies on the CrtM inhibitory potential of this compound have not been reported.

Anti-Inflammatory and Immunomodulatory Pathways

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of autoimmune diseases like rheumatoid arthritis. Research into the anti-inflammatory effects of patuletin has identified it as a potent inhibitor of this mediator.

Studies on the aglycone, patuletin , have demonstrated that it exerts potent inhibitory effects on TNF-α in vitro. nih.gov Further research in rodent models of adjuvant-induced arthritis confirmed that patuletin also inhibited the in vivo production of TNF-α. nih.gov This anti-TNF-α activity is a cornerstone of its significant anti-inflammatory and anti-arthritic properties. nih.gov Research specifically investigating the TNF-α inhibitory capacity of this compound is not presently available.

Immunosuppressive Potentials

The immunomodulatory effects of patuletin have been evaluated, suggesting its potential as an immunosuppressive agent. The ability of the aglycone, patuletin , to suppress the proliferation of T-cells has been demonstrated. nih.gov Based on its combined anti-inflammatory activities and T-cell proliferation suppression, patuletin has been suggested as a potential immunosuppressive lead candidate. nih.gov As with other biological activities, specific investigations into the immunosuppressive potential of this compound have not been found in the reviewed literature.

Table 2: Summary of Investigated Biological Activities of Patuletin and its Glycosides

Biological Target/PathwayCompound StudiedFinding
α-Amylase InhibitionPatuletin-7-O-β-D-glucopyranosideNotable inhibitory capacity (IC50: 7.8-10.1 μM). nih.gov
TNF-α InhibitionPatuletin (aglycone)Potent in vitro and in vivo inhibitory effects. nih.gov
ImmunosuppressionPatuletin (aglycone)Potent suppression of T-cell proliferation. nih.gov

Antiproliferative and Cytotoxic Effects in Cellular Models

Limited specific data is available on the direct antiproliferative and cytotoxic effects of this compound. However, research on its aglycone, patuletin, provides insights into its potential anticancer activities.

Studies have demonstrated that patuletin can induce apoptosis in human breast cancer cells by inhibiting the expression and activity of fatty acid synthase (FASN) nih.gov. FASN is a crucial enzyme in the synthesis of fatty acids and is often overexpressed in cancer cells, playing a vital role in their proliferation and survival nih.gov.

The pro-apoptotic effects of patuletin on the FASN-overexpressing human breast cancer cell line, SK-BR-3, were shown to be dose-dependent. This suggests that the anticancer activity of patuletin is linked to its ability to reduce intracellular FASN activity nih.gov. The inhibition of FASN by patuletin leads to a decrease in cell proliferation and the induction of programmed cell death, or apoptosis nih.gov. This indicates that patuletin could be a novel natural inhibitor of FASN with potential applications in the prevention and treatment of human breast cancer nih.gov.

While these findings are promising, it is important to note that this research was conducted on patuletin, the aglycone form. Further studies are required to determine if this compound exhibits similar FASN-inhibitory and pro-apoptotic activities.

Antimicrobial and Anti-Virulence Strategies

Research has highlighted the potential of patuletin as an anti-virulence agent against Staphylococcus aureus, a significant human pathogen nih.govnih.gov. At sub-inhibitory concentrations, patuletin has been shown to significantly reduce biofilm formation, a key virulence factor that helps bacteria evade host defenses and resist antibiotics nih.govnih.gov.

While direct studies on the antibacterial activity of this compound against S. aureus are limited, a study on a related compound, patuletin-7-O-glucoside (patulitrin), demonstrated its potent inhibitory effects against other Gram-positive bacteria, including Streptococcus faecalis, Streptococcus pyogenes, and Staphylococcus saprophyticus researchgate.net.

Patuletin has been shown to effectively inhibit the production of staphyloxanthin, a golden carotenoid pigment produced by S. aureus that acts as a significant virulence factor nih.govnih.gov. Staphyloxanthin protects the bacterium from the host's immune system by acting as an antioxidant nih.gov.

Studies have demonstrated that patuletin can decrease staphyloxanthin production by a significant percentage in both standard and clinical isolates of S. aureus nih.gov. The mechanism behind this inhibition is believed to be the strong binding of patuletin to the active site of CrtM, a key enzyme in the staphyloxanthin biosynthesis pathway nih.govnih.gov. This inhibition of a crucial virulence factor highlights the potential of patuletin and its derivatives as therapeutic agents to combat antibiotic-resistant S. aureus infections nih.govnih.gov.

Table 1: Effect of Patuletin on S. aureus Virulence Factors

Virulence Factor S. aureus Isolate Percentage Reduction
Biofilm Formation SA25923 27% nih.govnih.gov
SA1 (clinical isolate) 23% nih.govnih.gov
Staphyloxanthin Production SA25923 53% nih.gov

Other Investigated Biological Activities

Patuletin and its glycosides have been investigated for a variety of other biological activities.

Antidiabetic: Patuletin glycosides have demonstrated anti-α-glucosidase activity, which is comparable to the commercially available antidiabetic drug, acarbose researchgate.net. The inhibition of α-glucosidase can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management mdpi.comnih.govwikipedia.orgdokumen.pubnih.gov.

Hepatoprotective: Studies have shown that patuletin glycosides can significantly reduce cellular damage in rat hepatocytes caused by hepatotoxic agents. They help in preserving cell viability, maintaining glutathione (GSH) levels, and reducing lactate dehydrogenase (LDH) leakage and lipid damage researchgate.net.

Antinociceptive: Patuletin has been reported to possess antinociceptive (pain-relieving) properties researchgate.net.

Antilipidemic: Specific information on the antilipidemic activity of this compound is not currently available.

Vasorelaxant/Antihypertensive: Patuletin has been noted for its potential antihypertensive effects researchgate.net. While direct evidence for this compound is lacking, a study on other 7-β-O-glycosides of flavonoids has reported their vasorelaxant activity nih.gov.

Table 2: Investigated Biological Activities of Patuletin and its Glycosides

Biological Activity Compound Form Studied Observed Effect
Antidiabetic Patuletin glycosides Anti-α-glucosidase activity comparable to acarbose researchgate.net
Hepatoprotective Patuletin glycosides Reduced cellular damage in rat hepatocytes researchgate.net
Antinociceptive Patuletin Reported pain-relieving properties researchgate.net
Antihypertensive Patuletin Potential blood pressure-lowering effects researchgate.net

Structure Activity Relationship Sar Studies of Patuletin 7 Diglucoside and Its Analogs

Influence of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical modification that significantly impacts the physicochemical properties and biological activity of compounds like patuletin (B190373). The position, number, and type of sugar units can alter solubility, stability, and interaction with biological targets. researchgate.nettamu.edu

In general, O-glycosylation tends to decrease the antioxidant and antiproliferative activity of flavonoids in in vitro assays compared to their corresponding aglycones. nih.govnih.gov This is often attributed to the steric hindrance caused by the bulky sugar group, which can impede the molecule's ability to interact with enzymes or scavenge free radicals. nih.gov For instance, the free hydroxyl group at the C-3 position is considered important for the antioxidant capacity of flavonols, and its substitution with a glycoside can diminish this activity. mdpi.com

However, glycosylation is not universally detrimental to bioactivity. The attachment of sugar moieties, particularly at the 7-OH position, enhances the water solubility and stability of flavonoids. researchgate.net This can improve their bioavailability in vivo. researchgate.net While O-glycosylation often reduces activity in isolated systems, C-glycosylation (where the sugar is attached via a C-C bond) has been shown in some cases to enhance antioxidant and anti-diabetic potential. nih.gov

For Patuletin-7-diglucoside (B570621), the presence of the diglucoside moiety at the C-7 position is expected to increase its solubility. Studies on the related flavonoid luteolin (B72000) showed that glycosylation at the C-7 position resulted in a compound (luteolin-7-O-β-glucoside) that retained high antioxidant activity, comparable to the aglycone. nih.gov This was because the crucial 3',4'-dihydroxy structure in the B-ring, a key determinant of antioxidant potential, remained free. nih.gov In contrast, glycosylation at the B-ring hydroxyls significantly reduced activity. nih.gov Therefore, the 7-O-diglucoside configuration of this compound likely represents a balance between maintaining the key functional groups for bioactivity and improving physicochemical properties for better systemic absorption.

CompoundGlycosylation PatternGeneral Impact on In Vitro BioactivityEffect on Solubility
Flavonoid AglyconeNoneGenerally higher activityLower
3-O-GlycosideSugar at C-3 positionGenerally decreased activity mdpi.comIncreased
7-O-GlycosideSugar at C-7 positionActivity often retained, especially if B-ring is free nih.govIncreased researchgate.net
C-GlycosideSugar attached via C-C bondCan enhance activity nih.govIncreased

Impact of Methoxylation on Pharmacological Potential (e.g., 6-methoxyl group)

Methoxylation, the addition of a methoxy (B1213986) (-OCH3) group, is another key structural feature that modulates the pharmacological profile of flavonoids. Patuletin is a 6-methoxy derivative of quercetagetin (B192229). This specific substitution has been shown to enhance certain biological activities.

The presence of a methoxyl group, particularly on the A-ring, can significantly increase the antiproliferative potency of flavonoids. mdpi.com A study comparing the effects of quercetin (B1663063), quercetagetin (6-hydroxy quercetin), and patuletin (6-methoxy quercetagetin) on tumor cell lines found that the presence of a methoxyl group at the C-6 position enhances the compound's potency. mdpi.com Similarly, other studies have shown that methoxylated flavones can be more potent inhibitors of cancer cell proliferation than their hydroxylated counterparts. nih.gov

The enhanced activity of methoxylated flavonoids may be due to several factors. Methoxylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. nih.gov Furthermore, capping hydroxyl groups with methylation can dramatically increase metabolic stability, leading to improved oral bioavailability. nih.gov While hydroxyl groups are key for antioxidant activity, methoxy groups can contribute to other mechanisms of action, such as the induction of cytoprotective enzymes or the inhibition of enzymes like aromatase. nih.govjohnshopkins.edu The 6-methoxyl group in patuletin is a defining feature that contributes to its distinct pharmacological profile compared to other related flavonols. mdpi.com

CompoundSubstitution at C-6Relative Potency (Antiproliferative)Key Structural Difference
Quercetin-HBaselineStandard flavonol structure
Quercetagetin-OHMore potent than QuercetinHydroxyl group at C-6
Patuletin-OCH3More potent than Quercetagetin mdpi.comMethoxyl group at C-6

Contribution of Specific Substituents (e.g., Acyl Groups, Ferulic acid esters) to Activity

Acylation, the process of adding an acyl group (such as from acetic, malonic, or aromatic acids) to a molecule, is a common modification of flavonoid glycosides. mdpi.com These acyl groups are typically attached to the sugar moieties and can have a profound effect on the flavonoid's bioactivity.

The addition of an acyl group can enhance the biological effects of flavonoid glycosides. Studies have shown that acylated flavonoid glycosides can be more biologically active than their non-acylated counterparts. researchgate.net For example, introducing an acyl group into glucosylated flavonoids has been found to significantly improve their antioxidant and antimicrobial activities. nih.gov Acylation can increase the lipophilicity of the glycoside, potentially improving its interaction with cell membranes and biological targets. nih.gov

Compound TypeKey SubstituentGeneral Impact on BioactivityPotential Mechanism
Flavonoid GlycosideNoneBaseline activity for the glycoside-
Acylated Flavonoid GlycosideAliphatic or Aromatic Acyl GroupOften increased antioxidant and antimicrobial activity nih.govIncreased lipophilicity, improved membrane interaction nih.gov
Ferulic Acid Ester of Flavonoid GlycosideFerulic AcidPotentially enhanced antibacterial and antioxidant effects nih.govCombines the activity of the flavonoid with the properties of ferulic acid

Correlation between Hydroxylation Patterns and Antioxidant Efficacy

The antioxidant efficacy of flavonoids is heavily dependent on the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. nih.govoup.com Specific hydroxylation patterns are known to be crucial for the ability to scavenge free radicals and chelate metal ions. cncb.ac.cn

Several key structural features are correlated with high antioxidant potential:

The B-ring Hydroxylation Pattern: The presence of an ortho-dihydroxy (catechol) structure on the B-ring, such as the 3',4'-dihydroxy configuration found in patuletin, is a major determinant of antioxidant capacity. cncb.ac.cnhilarispublisher.com This arrangement allows for the donation of a hydrogen atom to a radical, forming a stable quinone structure. Increasing the number of hydroxyl groups on the B-ring generally enhances antioxidant activity. nih.gov

The C-ring Structure: A double bond between the C-2 and C-3 positions, conjugated with a 4-oxo (carbonyl) group, improves radical scavenging capacity by delocalizing electrons across the molecule. hilarispublisher.com

The 3-Hydroxyl Group: A free hydroxyl group at the C-3 position also contributes significantly to antioxidant activity. cncb.ac.cnmdpi.com

Patuletin possesses all of these favorable characteristics: a 3',4'-dihydroxy B-ring, a C2-C3 double bond conjugated to a 4-oxo group, and a 3-hydroxyl group. Patuletin glycosides have demonstrated a high capacity to inhibit linoleic acid peroxidation, with activity reported to be higher than that of Vitamin C, likely due to the ortho-dihydroxyl configuration in the B-ring. researchgate.net The hydroxylation pattern of the B-ring is considered the most significant determinant of antioxidant efficacy for flavonoids. mdpi.comnih.gov

Hydroxylation PatternExample CompoundRelative Antioxidant EfficacyReason
4'-OH (B-ring)KaempferolLowerLacks the highly active catechol group. researchgate.net
3',4'-OH (B-ring)Quercetin, PatuletinHigherPresence of the catechol structure enhances radical scavenging. nih.govcncb.ac.cn
3',4',5'-OH (B-ring)MyricetinHighestIncreased number of hydroxyl groups on the B-ring further boosts antioxidant activity. researchgate.net

Ecological Role and Biotechnological Applications

Role in Plant-Environment Interactions

Patuletin-7-diglucoside (B570621), as a flavonoid, is presumed to play a significant role in the interactions of its source plants with their surrounding environment. Flavonoids are a class of secondary metabolites crucial for a plant's survival and adaptation. Their functions are diverse and essential for protecting plants against both biotic and abiotic stresses.

One of the primary roles of flavonoids is in plant defense. They can act as a shield against harmful UV radiation, with their biosynthesis often being stimulated by UV exposure. nih.gov Flavonoids accumulate in the epidermal layers of leaves and stems, where they absorb UV-B radiation, thus protecting the plant's DNA and photosynthetic machinery from damage. nih.govishs.org

Furthermore, flavonoids are key mediators in the interactions between plants and other organisms. They can act as signaling molecules in symbiotic relationships, such as the establishment of mycorrhizal fungi and nitrogen-fixing rhizobia. In defense against pathogens and herbivores, flavonoids can exhibit antimicrobial and insecticidal properties. nih.gov They can inhibit the growth of pathogenic fungi and bacteria and deter feeding by insects. Some flavonoids have also been implicated in allelopathy, where a plant releases biochemicals to inhibit the growth of nearby competing plants. nih.gov

The antioxidant properties of flavonoids, including patuletin (B190373) glycosides, also contribute to their protective role. researchgate.net Environmental stresses such as high light intensity, drought, and pathogen attack can lead to the production of reactive oxygen species (ROS) within plant cells, causing oxidative damage. Flavonoids can scavenge these ROS, thereby mitigating cellular damage and enhancing the plant's stress tolerance. nih.govnih.gov

Applications in Natural Product Discovery and Development

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.gov Patuletin, the aglycone of this compound, has been the subject of research for its therapeutic potential, making it and its glycosides valuable compounds in the field of natural product discovery.

Patuletin was first isolated from Tagetes patula in 1941. nih.gov Since then, studies have revealed a range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. nih.govnih.gov These biological activities position patuletin and its derivatives as potential lead compounds for the development of new drugs. jetir.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

The anti-virulence potential of patuletin against pathogenic bacteria such as Pseudomonas aeruginosa has also been investigated. nih.gov By inhibiting virulence factors and biofilm formation, patuletin could offer a novel approach to combating antibiotic-resistant infections. nih.gov The glycosylation of patuletin to form compounds like this compound can alter its solubility, stability, and bioavailability, which are critical parameters in drug development. Therefore, these glycosidic forms are of significant interest for further investigation and potential therapeutic application.

Potential for Agricultural Bio-control Agents (e.g., nematicidal activity)

The search for environmentally benign alternatives to synthetic pesticides has led to increased interest in plant-derived compounds as bio-control agents. Extracts from plants of the Tagetes genus, a known source of this compound, have a long history of use in agriculture as a natural method for pest control, particularly against nematodes. ymerdigital.comresearchgate.net

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial crop losses. The nematicidal properties of Tagetes patula have been attributed to the presence of various secondary metabolites, including flavonoids like patuletin and its glycosides. ymerdigital.comresearchgate.net Research has shown that extracts from Tagetes patula can cause mortality in plant-parasitic nematodes. researchgate.net

While specific studies on the nematicidal activity of isolated this compound are limited, the known activity of related flavonoids suggests its potential in this area. The mechanism of action of flavonoids against nematodes may involve the inhibition of essential enzymes or disruption of key physiological processes. The development of this compound as a natural nematicide could offer a more sustainable approach to pest management in agriculture, reducing the reliance on synthetic chemicals that can have adverse effects on the environment and non-target organisms.

Table 1: Nematicidal Activity of Selected Natural Compounds

Compound/ExtractTarget NematodeActivity
Tagetes patula flower extractHeterodera zeae50-100% mortality
Origanum vulgare hydrosolMeloidogyne javanicaHigh paralysis rate
Thymus citriodorus extractMeloidogyne javanica100% paralysis
CarvacrolMeloidogyne spp.Significant nematicidal activity
ThymolMeloidogyne spp.Significant nematicidal activity

Historical and Traditional Ethnobotanical Uses

The ethnobotanical history of plants containing this compound, particularly Tagetes patula (French Marigold), is rich and varied. Traditional medicine systems across the globe have utilized this plant for a wide range of ailments. ymerdigital.comnih.gov The flowers, leaves, and whole herb have been employed in folk medicine for their purported therapeutic properties. researchgate.net

In various cultures, Tagetes patula has been used to treat conditions such as fevers, colic, diarrhea, vomiting, and skin diseases. sbmu.ac.ir It has also been used for earaches, ophthalmia (inflammation of the eye), and muscular pain. ymerdigital.com Traditional healers have reportedly used the petals to address cancerous growths. sbmu.ac.ir The whole herb has been considered to have aromatic, digestive, diuretic, and sedative properties. researchgate.net

These traditional uses are often linked to the plant's complex phytochemical profile, which includes a variety of flavonoids, carotenoids, and essential oils. The anti-inflammatory and antioxidant activities observed for patuletin and other flavonoids in Tagetes patula provide a scientific basis for some of its traditional applications, such as in treating inflammatory conditions. nih.gov The documentation of these ethnobotanical uses is crucial, not only for preserving traditional knowledge but also for guiding modern scientific research into the medicinal potential of plant-derived compounds like this compound. scispace.comnih.gov

Future Research Directions and Challenges

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

A primary challenge in the study of Patuletin-7-diglucoside (B570621) is the incomplete understanding of its biosynthesis. The pathway begins with the general flavonoid backbone, but the specific enzymes responsible for its unique structure are not fully characterized. Future research must focus on identifying and characterizing the complete enzymatic machinery.

Key enzymatic steps requiring elucidation include:

Flavonol 6-hydroxylation and O-methylation: Patuletin (B190373) is distinguished from the common flavonol quercetin (B1663063) by an additional 6-methoxy group on its A ring. Recent research has identified flavone (B191248) 6-hydroxylase (F6H) and Caffeoyl-CoA O-methyltransferases (CCoAOMTs) as key enzymes in the biosynthesis of the patuletin aglycone in Echinacea angustifolia. nih.gov Two specific CYP450 oxidases, EaF6H1 and EaF6H2, were found to possess F6H activity, while EaCCoAOMT1 and EaCCoAOMT2 mediated the subsequent 6-O-methylation. nih.gov Further investigation into the substrate specificity and kinetic properties of these and similar enzymes in other plant species is crucial.

Sequential Glycosylation: The attachment of two glucose molecules at the 7-hydroxyl position is catalyzed by UDP-glycosyltransferases (UGTs). Identifying the specific UGTs responsible for this diglycosylation is a significant research goal. It is likely a two-step process involving two distinct UGTs or a single bifunctional enzyme. acs.org Research on other flavonoids has shown that specific UGTs are responsible for adding glucose, rhamnose, or other sugars to the flavonoid core, and phylogenetic analysis can help predict the function of uncharacterized UGTs. acs.orgresearchgate.net Future work should involve screening plant transcriptomes for candidate UGT genes and functionally characterizing the encoded enzymes to confirm their role in forming the 7-O-diglucoside linkage. nih.govnih.gov

Beyond identifying the enzymes, understanding their genetic regulation is paramount. This involves studying the transcription factors (like MYB and bHLH protein families) that control the expression of the biosynthetic genes. nih.gov Research into how environmental stimuli and developmental cues influence these regulatory networks will provide a complete picture of how and why plants produce this compound.

Enzyme ClassFunction in this compound BiosynthesisResearch Focus
Flavone 6-hydroxylase (F6H)Introduces a hydroxyl group at the 6-position of the flavonoid A-ring.Identification and characterization in various plant species.
O-methyltransferase (OMT)Methylates the 6-hydroxyl group to form the methoxy (B1213986) group.Substrate specificity and kinetic analysis.
UDP-glycosyltransferase (UGT)Catalyzes the sequential attachment of two glucose units to the 7-hydroxyl group.Identification of specific UGTs for each glycosylation step.

Development of Advanced Sustainable Extraction and Purification Methods

To facilitate research and potential commercialization, efficient and environmentally friendly methods for obtaining high-purity this compound are necessary. Traditional methods often rely on toxic organic solvents and are time- and energy-intensive. mdpi.com

Future research should prioritize the development and optimization of green extraction technologies:

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use sound waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption. researchgate.netfrontiersin.org

Pressurized Liquid Extraction (PLE): This method employs solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net

Deep Eutectic Solvents (DESs): DESs are a novel class of green solvents with low toxicity and high biodegradability. mdpi.com They have shown great promise for the efficient extraction of flavonoids, including glycosides. nih.gov Optimizing DES composition (e.g., molar ratio of components, water content) is a key area for future work. mdpi.comnih.gov

Following extraction, purification remains a significant hurdle. Advanced chromatographic techniques are needed to isolate this compound from complex plant extracts.

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of solid adsorbents, preventing irreversible adsorption and sample loss, making it ideal for purifying flavonoid glycosides. nih.govresearchgate.netnih.gov It has been successfully used to separate patuletin-3-O-glucoside and other flavonoids. nih.govresearchgate.net

Macroporous Resin Chromatography: This method is suitable for large-scale purification due to its low cost, high efficiency, and the reusability of the resin. frontiersin.org

Comprehensive Profiling of this compound in Diverse Plant Species

The distribution of this compound in the plant kingdom is largely unknown. While its aglycone, patuletin, and related glycosides have been identified in species like Pfaffia townsendii and Flaveria bidentis, a systematic screening across a wide range of plant families is lacking. nih.govnih.gov

Future research should employ advanced analytical techniques, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), to conduct large-scale metabolomic studies. This will help to:

Identify novel and rich botanical sources of the compound.

Understand the chemotaxonomic significance of its distribution.

Explore how its accumulation varies with plant developmental stage, environmental conditions, and geographical location.

This comprehensive profiling is a critical step for sourcing the compound for further research and for understanding its ecological roles, such as acting as a defense against pathogens or a protectant against UV radiation. researcher.life

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Preliminary studies on related compounds suggest that this compound likely possesses significant biological activities. Patuletin and its 3-O-glucopyranoside have demonstrated antioxidant and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net However, the precise molecular mechanisms underlying these effects, particularly for the 7-diglucoside variant, remain to be elucidated.

Future research must move beyond simple in vitro assays and delve into the molecular targets and signaling pathways modulated by this compound. Key areas of investigation include:

Antioxidant Mechanisms: Determining its ability to scavenge free radicals, chelate metals, and influence the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. patsnap.com

Anti-inflammatory Pathways: Investigating its effect on major inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. researchgate.netmdpi.com This includes assessing its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). patsnap.comnih.gov

Enzyme Inhibition: Exploring its potential to inhibit enzymes involved in disease pathology, a known activity for many flavonoids. nih.gov

Molecular docking and other computational studies can be employed to predict binding affinities to specific protein targets, guiding experimental validation.

Exploration of Synergistic Effects with Other Phytochemicals

Phytochemicals in their natural plant matrix rarely act in isolation. Their biological effects are often the result of complex interactions, which can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic. mdpi.com

A crucial area for future research is to investigate how this compound interacts with other compounds present in plant extracts. This includes:

Interactions with other flavonoids: Studies have shown that combinations of different flavonoids can lead to enhanced antioxidant activity. researchgate.net

Interactions with non-flavonoid phytochemicals: Exploring combinations with other classes of compounds like phenolic acids, terpenoids, or alkaloids.

Understanding these interactions is vital, as it could lead to the development of highly effective botanical formulations where the therapeutic effect is maximized due to synergy. mdpi.com These studies can help explain why whole plant extracts are sometimes more effective than isolated compounds.

Addressing Analytical Challenges in Complex Matrices

The accurate detection and quantification of this compound in complex matrices like plant extracts, foods, and biological fluids present significant analytical challenges.

Future research must focus on overcoming these hurdles:

Matrix Effects: Co-extracted compounds can interfere with the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification. mdpi.com Developing robust sample preparation techniques and using matrix-matched calibration or stable isotope-labeled internal standards are essential to mitigate these effects. mdpi.comresearchgate.net

Isomer Differentiation: Flavonoids often exist as numerous isomers (e.g., with the sugar moiety attached at different positions). These isomers can have identical molecular weights and similar chromatographic behavior, making them difficult to distinguish. uab.edu Advanced tandem mass spectrometry (MS/MS) techniques, potentially involving metal complexation, are needed to generate unique fragmentation patterns that allow for the unambiguous identification and differentiation of isomers like this compound from other patuletin glycosides. nih.gov

Lack of Commercial Standards: The limited availability of a pure analytical standard for this compound hampers accurate quantification. The chemical synthesis or preparative isolation of this standard is a prerequisite for advancing quantitative research in this field.

Q & A

Q. What analytical methods are most reliable for quantifying Patuletin-7-diglucoside in plant extracts?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or liquid chromatography-mass spectrometry (LC-MS) are standard for quantification due to their sensitivity and specificity. For reproducibility, validate the method using calibration curves with certified reference standards, and report limits of detection (LOD) and quantification (LOQ) . Thin-layer chromatography (TLC) can serve as a preliminary screening tool but lacks quantitative precision.

Q. How can researchers isolate this compound from complex plant matrices?

Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by column chromatography (e.g., silica gel or Sephadex LH-20). Advanced purification may require preparative HPLC. Document solvent ratios, gradient elution parameters, and purity validation via nuclear magnetic resonance (NMR) spectroscopy .

Q. What experimental conditions affect the stability of this compound during storage?

Stability studies should assess temperature (e.g., 4°C vs. −20°C), light exposure, and pH. Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic quantification via HPLC. Degradation products can be identified using high-resolution mass spectrometry (HR-MS) .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include DPPH/ABTS radical scavenging (antioxidant activity), MTT/WST-1 cell viability tests (cytotoxicity), and enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential). Include positive controls (e.g., ascorbic acid) and report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can contradictory bioactivity results (e.g., in vitro vs. in vivo) for this compound be reconciled?

Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use animal models (e.g., rodent studies) with dose-response analyses and compare tissue distribution profiles. Statistical methods like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant differences .

Q. What strategies optimize the elucidation of this compound’s metabolic pathways?

Employ isotopic labeling (e.g., ¹³C/²H) combined with HR-MS/MS to track metabolic intermediates. Use enzyme inhibition assays or CRISPR-edited cell lines to identify rate-limiting steps. Computational tools like molecular docking can predict enzyme-substrate interactions .

Q. How should researchers address variability in this compound content across plant species?

Design comparative studies with phylogenetically diverse species. Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate environmental factors (soil pH, UV exposure) with metabolite levels. Replicate experiments across multiple harvest seasons .

Q. What methodologies validate the specificity of this compound’s molecular targets in mechanistic studies?

Use RNA interference (RNAi) or CRISPR-Cas9 to knock down putative target genes. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate findings with orthogonal assays (e.g., fluorescent reporter systems) .

Q. How can researchers design studies to resolve conflicting data on this compound’s role in inflammation modulation?

Adopt a PICOT framework: define Population (e.g., macrophage cell lines), Intervention (dose range), Comparison (positive controls like dexamethasone), Outcome (cytokine levels via ELISA), and Time (exposure duration). Pre-register hypotheses to minimize bias .

Q. What gaps exist in current research on this compound’s synergism with other phytochemicals?

Systematic reviews using PRISMA guidelines can identify understudied synergies (e.g., with flavonoids or alkaloids). Design factorial experiments (e.g., 2×2 designs) to test additive, antagonistic, or synergistic effects. Cite mechanistic studies from authoritative databases like PubMed or SciFinder .

Q. Methodological Notes

  • Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical Rigor : Use power analysis to determine sample sizes and report p-values with effect sizes (e.g., Cohen’s d) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.